1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea
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Overview
Description
1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrolidinone ring, a dimethylphenyl group, and a methoxyphenyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. The process may include:
Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a γ-lactam.
Introduction of the Dimethylphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the dimethylphenyl group is introduced to the pyrrolidinone ring.
Attachment of the Methoxyphenyl Group: This can be done through a nucleophilic substitution reaction, where the methoxyphenyl group is attached to the urea moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethylphenyl)-3-(4-methoxyphenyl)urea: Lacks the pyrrolidinone ring, making it less complex.
1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)urea: Lacks the methoxyphenyl group, altering its chemical properties.
Uniqueness
1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea is unique due to its combination of a pyrrolidinone ring, dimethylphenyl group, and methoxyphenyl group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-13-4-7-17(10-14(13)2)23-12-16(11-19(23)24)22-20(25)21-15-5-8-18(26-3)9-6-15/h4-10,16H,11-12H2,1-3H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMZSJBPLNVDQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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